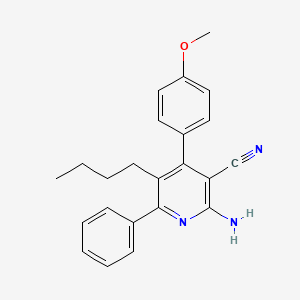
5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C11H15NO3 It features a furan ring substituted with a methyl group at the 5-position and a pyrrolidin-1-ylmethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidin-1-ylmethyl Group: This step involves the alkylation of the furan ring with a pyrrolidine derivative. Common reagents for this step include alkyl halides and bases such as sodium hydride or potassium carbonate.
Methylation: The methyl group is introduced at the 5-position of the furan ring using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitro-substituted furan derivatives.
Applications De Recherche Scientifique
5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The furan ring may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and exhibit diverse biological activities.
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,5-dicarboxylic acid have similar furan ring structures and are used in various applications.
Uniqueness
5-Methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid is unique due to the combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
5-methyl-2-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-8-6-9(11(13)14)10(15-8)7-12-4-2-3-5-12/h6H,2-5,7H2,1H3,(H,13,14) |
Clé InChI |
RCGSIYSOJGSQNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(O1)CN2CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


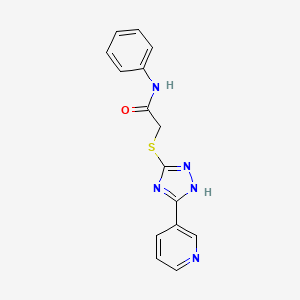
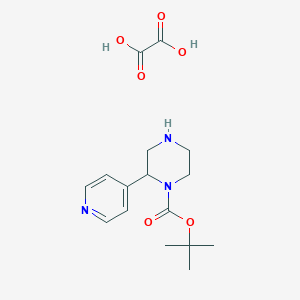
![(6R)-6-methyl-7-[(1S)-1-phenylethyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B11772129.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772131.png)
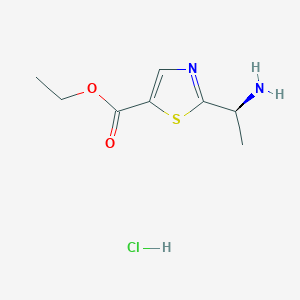
![5-Methyl-6-nitrobenzo[d]thiazole](/img/structure/B11772151.png)
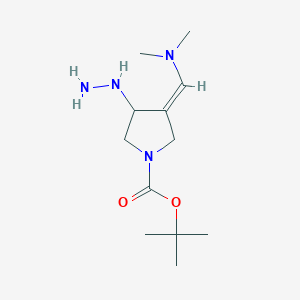




![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)
